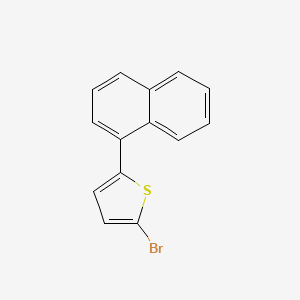

2-Bromo-5-(naphthalen-1-yl)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

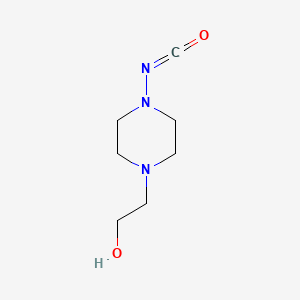

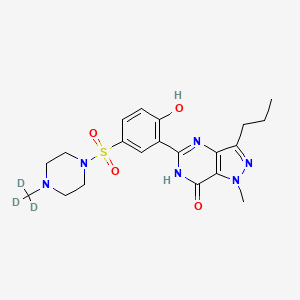

2-Bromo-5-(naphthalen-1-yl)thiophene is a chemical compound . It is a subclass of chemical compounds and has a mass of 289.1914 dalton .

Synthesis Analysis

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives has been achieved by heterocyclization of various substrates .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(naphthalen-1-yl)thiophene can be found in various databases .Chemical Reactions Analysis

The first synthesis of meso-fused carbaporphyrin via a premodification method was accomplished by substituting two pyrrole moieties and one meso-carbon with 2-(naphthalen-1-yl)thiophene .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-(naphthalen-1-yl)thiophene can be found in various databases .科学的研究の応用

Crystal Structure Analysis : The crystal structures of derivatives of thiophene, including those with naphthalen-1-yl groups, have been analyzed. These studies focus on understanding the molecular geometry and interactions like π-π stacking and C-Br...π interactions, which are crucial for material properties (Nguyen et al., 2014).

Optoelectronic Applications : Compounds structurally similar to 2-Bromo-5-(naphthalen-1-yl)thiophene have been investigated for their potential in optoelectronics. Their optical properties, such as absorption and emission spectra, have been studied, highlighting their potential in blue and green emissive materials for electronic devices (Ramkumar & Kannan, 2015).

Chemical Synthesis and Modification : Research has focused on the synthesis and electrophilic substitution of naphtho[1,2-b]thiophene, a related compound. These studies provide insights into the chemical behavior and modification possibilities of such thiophene derivatives (Clarke, Gregory & Scrowston, 1973).

Chemosensing Applications : Thiophene functionalized compounds have been used to develop chemosensors for detecting ions like Pb2+ and F−. These sensors show high selectivity and sensitivity, demonstrating the potential of thiophene derivatives in environmental monitoring and safety applications (Durai, Ramu & Dhakshinamoorthy, 2021).

Organic Field-Effect Transistors (OFETs) : Research on thiophene-naphthalene-based asymmetric oligomers has shown their potential in p-type organic field-effect transistors, with varying degrees of field-effect mobility. This application is crucial for the development of flexible and lightweight electronic devices (An et al., 2013).

Thiophene-Substituted Photomodulated Materials : Compounds like 2-Bromo-5-(naphthalen-1-yl)thiophene have been used in the synthesis of thiophene-substituted materials with potential applications in photomodulation and material sciences (Frigoli, Moustrou, Samat & Guglielmetti, 2003).

Safety And Hazards

将来の方向性

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been proven to be effective drugs in the present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

特性

IUPAC Name |

2-bromo-5-naphthalen-1-ylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrS/c15-14-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPARCBDWRZMIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(S3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698489 |

Source

|

| Record name | 2-Bromo-5-(naphthalen-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(naphthalen-1-yl)thiophene | |

CAS RN |

148875-82-5 |

Source

|

| Record name | 2-Bromo-5-(naphthalen-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)

![2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline](/img/structure/B584227.png)

![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)

![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)